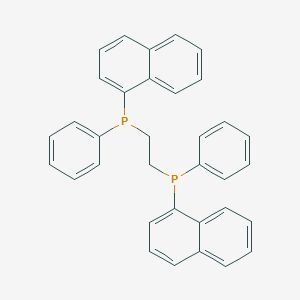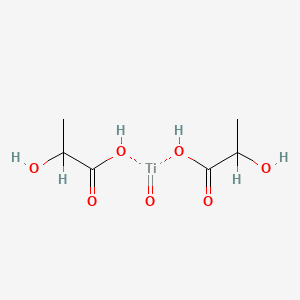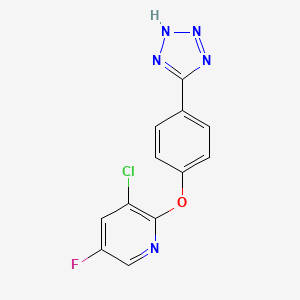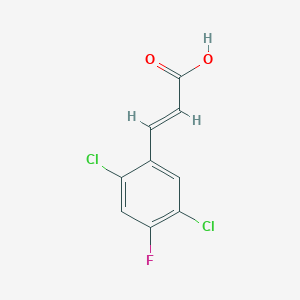
(3-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its ability to introduce the trifluoromethoxy group into various organic molecules, which can significantly alter their chemical and physical properties. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the stability and reactivity of the resulting compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of 3-(trifluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(Trifluoromethoxy)phenyl bromide+Zn→(3-(Trifluoromethoxy)phenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of (3-(Trifluoromethoxy)phenyl)zinc bromide is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Trifluoromethoxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium tert-butoxide, are used to deprotonate the compound and enhance its nucleophilicity.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound and dissolve a wide range of reactants.
Major Products
The major products formed from reactions involving (3-(Trifluoromethoxy)phenyl)zinc bromide include trifluoromethoxy-substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(Trifluoromethoxy)phenyl)zinc bromide is used as a reagent for the introduction of the trifluoromethoxy group into organic molecules. This modification can enhance the lipophilicity, metabolic stability, and bioavailability of the resulting compounds, making them more suitable for pharmaceutical applications.
Biology
In biological research, the compound is used to synthesize bioactive molecules that can interact with various biological targets. The trifluoromethoxy group can improve the binding affinity and selectivity of these molecules towards their targets.
Medicine
In medicine, (3-(Trifluoromethoxy)phenyl)zinc bromide is used in the synthesis of drug candidates. The trifluoromethoxy group can enhance the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, that require enhanced chemical and thermal stability.
Wirkmechanismus
The mechanism of action of (3-(Trifluoromethoxy)phenyl)zinc bromide involves the transfer of the trifluoromethoxy group to an electrophilic substrate. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The trifluoromethoxy group, being highly electron-withdrawing, stabilizes the transition state and enhances the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(Trifluoromethyl)phenyl)zinc bromide
- (4-(Trifluoromethoxy)phenyl)zinc bromide
- (2-(Trifluoromethoxy)phenyl)zinc bromide
Uniqueness
(3-(Trifluoromethoxy)phenyl)zinc bromide is unique due to the position of the trifluoromethoxy group on the phenyl ring. This specific positioning can influence the electronic and steric properties of the compound, making it more suitable for certain reactions compared to its isomers. Additionally, the trifluoromethoxy group provides a balance between electron-withdrawing effects and steric hindrance, which can be advantageous in various synthetic applications.
Eigenschaften
Molekularformel |
C7H4BrF3OZn |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
bromozinc(1+);trifluoromethoxybenzene |
InChI |
InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
CKKUCHRQGMPJFX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C[C-]=CC(=C1)OC(F)(F)F.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)



![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)

![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)
![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)



